spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
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Overview
Description
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, also known as 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride, is a chemical compound with the molecular formula C14H20ClN . Its average mass is 237.768 Da and its monoisotopic mass is 237.128433 Da .
Molecular Structure Analysis
The molecular structure of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is complex, with a spirocyclic arrangement of atoms. This structure is characterized by a piperidine ring fused to a naphthalene ring at a single point .Scientific Research Applications
Photochromism and Crystal Structure
- A study by Li et al. (2015) synthesized a derivative of spiro[indoline–naphthaline]oxazine and explored its photochromic properties. This derivative showed excellent photochromism in different solvents, indicating potential applications in material sciences and photonics (Li, Pang, Wu, & Meng, 2015).
Modulators of Presynaptic Cholinergic Function
- Efange et al. (1994) developed semirigid vesamicol receptor ligands based on spiro[indene-1,4'-piperidine] structures. These compounds have shown potential as selective inhibitors of vesicular acetylcholine storage (Efange, Khare, Foulon, Akella, & Parsons, 1994).
Alkylation in Heterocyclic Chemistry
- Fishman and Cruickshank (1968) reported the synthesis of spiro[oxirane-2,4′-piperidines], which act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds. This research indicates applications in synthetic organic chemistry (Fishman & Cruickshank, 1968).
Potassium-Competitive Acid Blockers
- Imaeda et al. (2017) discovered novel derivatives of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one as potassium-competitive acid blockers, indicating potential in the development of gastric antisecretory agents (Imaeda et al., 2017).
Spirooxazine Derivatives
- Guo et al. (2005) characterized a spirooxazine modified with a phenyl–piperazinyl–naphthalene moiety, which has implications for the development of advanced materials and pharmaceuticals (Guo, Gao, Li, Han, & Meng, 2005).
Spiroketals in Biochemistry
- Liu et al. (2013) isolated new metabolites featuring spiroketal skeletons from the fungus Pestalotiopsis fici, indicating potential applications in biochemistry and pharmacology (Liu, Li, Li, Cao, Guo, Liu, & Che, 2013).
Pharmacophore in Medicinal Chemistry
- Ghatpande et al. (2020) reviewed the progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting their biological relevance and potential in developing new biologically active substances (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).
Antihypertensive Activity
- Clark et al. (1983) synthesized and evaluated 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, indicating potential applications in cardiovascular therapeutics (Clark, Caroon, Kluge, Repke, Roszkowski, Strosberg, Baker, Bitter, & Okada, 1983).
X-ray Crystallography
- Kumar et al. (2011) characterized a compound with a spiro[benzofuran-2,4'-piperidine] structure using X-ray crystallography, indicating potential applications in material sciences and molecular design (Kumar, Osman, Rahim, Hemamalini, & Fun, 2011).
σ Ligands in Pharmacology
- Tacke et al. (2012) investigated spiro[naphthalene-1,4'-piperidine] derivatives as high-affinity, selective σ1 ligands, suggesting applications in neuroscience and pharmacology (Tacke, Bertermann, Burschka, Doerrich, Fischer, Müller, Meyerhans, Schepmann, Wünsch, Arnason, & Bjornsson, 2012).
Histone Deacetylase Inhibitors
- Varasi et al. (2011) identified spiro[piperidine-4,3'-tetraoxanes] as potential histone deacetylase inhibitors, indicating their significance in cancer research and therapy (Varasi, Thaler, Abate, Bigogno, Boggio, Carenzi, Cataudella, Dal Zuffo, Fulco, Rozio, Mai, Dondio, Minucci, & Mercurio, 2011).
Spiroconjugated Molecules
- Chen et al. (2013) developed a method for iodine monochloride-induced intramolecular cyclization to form spiroconjugated molecules, relevant for organic synthesis and molecular design (Chen, Liu, Lee, Huang, Inoyatov, Chen, Perl, & Hersh, 2013).
Cyclization in Organic Chemistry
- Bahajaj and Vernon (1996) studied the acid-catalysed rearrangement of hydroxy lactams to form spiro indane derivatives, indicating applications in synthetic organic chemistry (Bahajaj & Vernon, 1996).
Future Directions
Piperidine derivatives, including spiro compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOOHFHUZEEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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